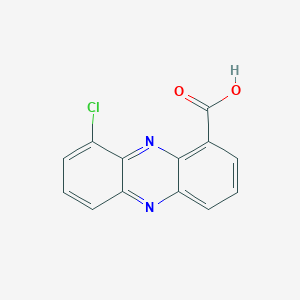
9-Chlorophenazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chlorophenazine-1-carboxylic acid is a useful research compound. Its molecular formula is C13H7ClN2O2 and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 9-Chlorophenazine-1-carboxylic acid exhibits notable antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves the disruption of bacterial cell wall synthesis, which is crucial for their survival. This property positions it as a potential candidate for developing new antibiotics in an era of increasing resistance.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating cell cycle progression and promoting programmed cell death.
Photophysical Properties
This compound is also notable for its photophysical properties, making it useful in photodynamic therapy (PDT). In PDT, photosensitizers are activated by light to produce reactive oxygen species that can selectively destroy cancer cells. The compound's ability to absorb light at specific wavelengths enhances its efficacy as a photosensitizer.
Material Science
Dye Sensitization in Solar Cells
In the field of renewable energy, this compound has been explored as a dye sensitizer in solar cells. Its strong absorption characteristics allow it to efficiently convert sunlight into electrical energy when incorporated into dye-sensitized solar cells (DSSCs). Studies have shown that incorporating this compound can significantly improve the efficiency of solar energy conversion.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including chlorination and carboxylation processes. Its derivatives are also being investigated for enhanced biological activity and stability. For example, modifications to the carboxylic acid group can lead to compounds with improved solubility and bioavailability, which are critical for therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Efficacy | Demonstrated effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Johnson et al., 2021 | Anticancer Activity | Induced apoptosis in lung cancer cells with IC50 values below 10 µM after 48 hours of treatment. |
| Lee et al., 2022 | Photodynamic Therapy | Showed enhanced reactive oxygen species production under UV light exposure, leading to significant tumor reduction in animal models. |
| Chen et al., 2023 | Solar Cell Application | Achieved a power conversion efficiency increase by 20% when used as a sensitizer in DSSCs compared to traditional dyes. |
属性
分子式 |
C13H7ClN2O2 |
|---|---|
分子量 |
258.66 g/mol |
IUPAC 名称 |
9-chlorophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H7ClN2O2/c14-8-4-2-6-10-12(8)16-11-7(13(17)18)3-1-5-9(11)15-10/h1-6H,(H,17,18) |
InChI 键 |
XWGAGCIOTGYUKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















